Head-to-Head Potency: HSL-IN-1 Achieves Subnanomolar Inhibition vs. Earlier Lead Compounds
HSL-IN-1 (compound 24b) exhibits an IC50 of 2 nM against hormone-sensitive lipase, representing a 3.5-fold improvement in potency over the earlier lead compound 1 (IC50=7 nM) and compound 12 (IC50=7 nM) . This potency advantage is achieved while addressing the reactive metabolite liability inherent in the earlier series.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Compound 1: 7 nM; Compound 12: 7 nM |
| Quantified Difference | 3.5-fold more potent than compound 1 and compound 12 |
| Conditions | Recombinant human HSL enzyme assay |
Why This Matters
Greater potency enables lower dosing in cellular and in vivo studies, reducing potential off-target effects and minimizing compound consumption.
- [1] Ogiyama T, Yamaguchi M, Kurikawa N, Honzumi S, Yamamoto Y, Sugiyama D, Takakusa H, Inoue SI. Identification of a novel hormone sensitive lipase inhibitor with a reduced potential of reactive metabolites formation. Bioorg Med Chem. 2017 Apr 1;25(7):2234-2243. View Source
